molecular formula C7H6FN3 B042564 4,5-Diamino-2-fluorobenzonitrile CAS No. 226701-59-3

4,5-Diamino-2-fluorobenzonitrile

Cat. No.: B042564
CAS No.: 226701-59-3
M. Wt: 151.14 g/mol
InChI Key: YSGFEOQZSGENDM-UHFFFAOYSA-N
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Description

4,5-Diamino-2-fluorobenzonitrile is a high-value, multifunctional aromatic building block extensively employed in advanced chemical synthesis and drug discovery pipelines. Its core structure, featuring an ortho-diamino motif adjacent to both an electron-withdrawing nitrile group and a fluorine atom, creates a highly reactive and versatile scaffold for constructing complex heterocyclic systems. This compound is particularly pivotal in the synthesis of benzimidazole and quinoxaline derivatives, where the fluorine atom can be leveraged to modulate electronic properties, lipophilicity, and metabolic stability of the resulting molecules. Researchers utilize this compound in the development of potential therapeutic agents, including kinase inhibitors, as the fluorine can participate in key dipole-dipole interactions within enzyme active sites. Beyond pharmaceuticals, it serves as a critical precursor in materials science for the creation of organic semiconductors, ligands for metal-organic frameworks (MOFs), and fluorescent dyes, where its diamino groups facilitate polymerization or complexation. Supplied with high purity and lot-specific analytical data, this reagent is engineered to provide consistent and reliable performance for sensitive research applications, empowering scientists to explore novel chemical space and accelerate innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diamino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGFEOQZSGENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226701-59-3
Record name 4,5-diamino-2-fluorobenzonitrile
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Advanced Synthetic Methodologies for 4,5 Diamino 2 Fluorobenzonitrile

Strategies for Direct Introduction of Amino Groups onto Fluorobenzonitrile Scaffolds

The direct functionalization of C-H bonds to form C-N bonds is a highly sought-after transformation in organic synthesis due to its atom economy. However, the direct introduction of two amino groups onto a fluorobenzonitrile ring system is a challenging endeavor.

Amination Reactions in Polyfluorinated Systems

Direct C-H amination on aromatic rings, particularly those activated by electron-withdrawing groups like fluoro and cyano groups, is an area of active research. nih.govnih.govrsc.orgrsc.org These reactions often rely on transition-metal catalysis (e.g., palladium, copper, rhodium) or photoredox catalysis to generate a reactive nitrogen species that can attack the aromatic C-H bond. nih.gov For a substrate like 2-fluorobenzonitrile (B118710), the electron-withdrawing nature of the substituents would direct amination to the positions ortho and para to the fluorine atom. However, achieving a selective di-amination at the 4 and 5 positions is difficult due to issues of regioselectivity and the deactivation of the ring after the first amination. The direct, controlled synthesis of 4,5-diamino-2-fluorobenzonitrile via this method has not been widely reported and remains a significant synthetic challenge.

Reductive Amination Approaches

Reductive amination is a powerful method for synthesizing amines, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov In the context of synthesizing this compound, this approach is not a direct C-H functionalization but rather refers to the reduction of other nitrogen-containing functional groups, most notably nitro groups, to amines.

The most plausible and widely utilized strategy that falls under this broader definition is the reduction of a dinitro precursor. The synthesis would first involve the nitration of 2-fluorobenzonitrile to introduce nitro groups at the 4 and 5 positions, yielding 2-fluoro-4,5-dinitrobenzonitrile. This dinitro intermediate can then be reduced to the desired diamine. This reduction is a robust and high-yielding transformation, commonly achieved through various methods, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

This two-step sequence of dinitration followed by reduction is a more practical and controllable method for accessing the 4,5-diamino substitution pattern than direct C-H amination.

Precursor-Based Synthesis Routes to this compound

The most established methods for preparing this compound involve the use of halogenated or otherwise activated benzonitrile (B105546) precursors. These strategies offer superior control over regioselectivity.

Utilization of Halogenated Benzonitrile Precursors (e.g., 2-bromobenzonitrile, 3-fluoro-4-bromobenzonitrile)

Halogenated benzonitriles are versatile starting materials for the introduction of amino groups through cross-coupling reactions or nucleophilic substitution. chemicalbook.com Precursors such as 2,4,5-trichlorobenzonitrile (B3031744) or a di-halo-fluorobenzonitrile (e.g., 4,5-dibromo-2-fluorobenzonitrile) could theoretically serve as starting points.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern amine synthesis. This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. To synthesize this compound, a plausible route would involve the sequential or double amination of a dihalogenated precursor.

For instance, starting with a hypothetical 4,5-dihalo-2-fluorobenzonitrile, a double Buchwald-Hartwig amination using an ammonia (B1221849) surrogate or ammonia itself could be envisioned. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Catalyst System ComponentExampleRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium
Ligand Bulky, electron-rich phosphines (e.g., Xantphos)Stabilizes the palladium center and facilitates the catalytic cycle
Base Cs₂CO₃, NaOtBuDeprotonates the amine and facilitates reductive elimination
Amine Source Ammonia, Benzophenone imine, Ammonium saltsProvides the amino group

While highly effective for mono-amination, achieving a clean double amination can be challenging due to changes in substrate reactivity after the first substitution.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing nucleophiles, including amines, onto electron-deficient aromatic rings. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to a leaving group (typically a halogen). libretexts.orglibretexts.org

In the case of synthesizing this compound, an SNAr approach would likely start from a precursor with leaving groups at the 4 and 5 positions, activated by the cyano group at C1 and the fluorine at C2. A precursor such as 2-fluoro-4,5-dinitrobenzonitrile is ideal. Here, the nitro groups are not the target for substitution but are first reduced to amines as described in section 2.1.2.

Alternatively, a precursor like 4,5-dichloro-2-fluorobenzonitrile (B3110613) could undergo a double SNAr reaction with ammonia or an ammonia equivalent. The fluorine atom at the 2-position, along with the cyano group, activates the chlorine atoms for nucleophilic attack. The reaction typically requires high temperatures and pressures when using ammonia.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success.

PrecursorNucleophileConditionsProduct
2-Fluoro-4,5-dinitrobenzonitrileH₂ (with Pd/C catalyst)ReductionThis compound
4,5-Dichloro-2-fluorobenzonitrileAmmonia (NH₃)High Temperature, PressureThis compound
4-Bromo-3-fluoroanilineZn(CN)₂Palladium Catalysis4-Amino-2-fluorobenzonitrile chemicalbook.com

The synthesis starting from 2-fluoro-4,5-dinitrobenzonitrile followed by reduction is generally the most reliable and highest-yielding method reported in the literature for obtaining this compound.

Conversion of Nitro- or Other Functionalities to Amino Groups

A primary route for the synthesis of this compound involves the reduction of a corresponding dinitro precursor, 2-fluoro-4,5-dinitrobenzonitrile. The selective and complete reduction of both nitro groups to amines is a critical step, and various methodologies have been developed to achieve this transformation efficiently.

The classical approach often involves the use of metals in acidic media, such as iron, tin, or zinc. wikipedia.orgyoutube.com For instance, the reduction of a dinitro compound can be achieved using iron powder in the presence of an acid like hydrochloric acid or acetic acid. youtube.com While effective, these methods can generate significant amounts of metal waste, posing environmental concerns.

Catalytic hydrogenation offers a cleaner alternative. wikipedia.org Noble metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are highly effective for the reduction of aromatic nitro groups under hydrogen pressure. youtube.com The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure complete reduction and high yields. A patent describes the vapor-phase hydrogenation of aromatic nitro compounds over fixed-bed catalysts containing supported metals, which can be operated under adiabatic conditions. google.com

Another approach involves the use of transfer hydrogenation, where a hydrogen donor like hydrazine or ammonium formate is used in the presence of a catalyst. This method can sometimes offer better selectivity and milder reaction conditions. The selective reduction of one nitro group in a dinitro compound can be achieved using specific reagents like sodium sulfide (B99878) or hydrogen sulfide in the presence of a base. wikipedia.orgyoutube.com

Recent advancements have focused on developing more sustainable and selective reduction methods. The use of co-catalysts, such as iron salts with noble metal catalysts, has been shown to improve the selectivity of the reduction of dinitroaromatic compounds. google.com For example, a process for the selective reduction of dinitrobenzenes to nitroanilines has been reported using a noble metal catalyst in the presence of a catalytic amount of iron or an iron salt in an acidic medium. google.com While this particular patent focuses on selective mono-reduction, the principles can be adapted for complete di-reduction by controlling the amount of hydrogen and reaction conditions.

The following table summarizes various reducing agents and their typical reaction conditions for the conversion of dinitroarenes to diaminoarenes.

Reducing Agent/SystemCatalystSolventTemperature (°C)PressureKey Features
Iron (Fe) / Acid-Water, Ethanol, Acetic AcidRefluxAtmosphericCost-effective, but generates metal waste. wikipedia.orgyoutube.com
Tin (Sn) / HCl-EthanolRefluxAtmosphericEffective but environmentally less favorable. wikipedia.org
Catalytic HydrogenationPd/C, Pt/C, Raney NiMethanol, Ethanol, Ethyl Acetate25-1001-50 atmHigh efficiency, cleaner process, catalyst can be recycled. wikipedia.orgyoutube.com
Transfer HydrogenationPd/C, Raney NiMethanol, Ethanol25-80AtmosphericUses hydrogen donors like hydrazine or ammonium formate; milder conditions.
Sodium Hydrosulfite-Water, Methanol25-70AtmosphericCan offer chemoselectivity. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in the pharmaceutical and fine chemical industries to minimize environmental impact and enhance economic viability. pfizer.compharmaceutical-technology.commdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

Key Green Chemistry Principles and Their Application:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. acs.org This can be achieved by optimizing reactions for high yields and selectivity, thus reducing the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, for example, has a high atom economy compared to stoichiometric reductions using metals.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ethanol, or supercritical fluids. mdpi.com Pharmaceutical companies are increasingly adopting safer solvent selection guides to reduce their environmental footprint. pfizer.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. pharmaceutical-technology.com The development of highly active catalysts that can operate under milder conditions is a key area of research.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. pharmaceutical-technology.com The use of heterogeneous catalysts in the reduction of the dinitro precursor simplifies product purification and catalyst recovery.

Use of Renewable Feedstocks: While not directly applicable to the core aromatic structure of this compound, the use of bio-based solvents or reagents where possible can contribute to a greener process. ispe.org

The following table illustrates how green chemistry principles can be applied to the synthesis of this compound, comparing traditional methods with greener alternatives.

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Reagent Choice Stoichiometric reducing agents (e.g., Fe, Sn). wikipedia.orgCatalytic hydrogenation (e.g., H₂/Pd-C). wikipedia.orgyoutube.com
Solvent Chlorinated solvents (e.g., Dichloromethane).Water, Ethanol, or other bio-based solvents. mdpi.com
Energy Consumption High reaction temperatures and pressures.Reactions at or near ambient temperature and pressure using highly active catalysts. pharmaceutical-technology.com
Waste Generation Large amounts of metal sludge and acidic waste.Minimal waste, with the catalyst being recyclable.

Scalability and Industrial Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. gdch.academymt.comrsc.org

Key Industrial Considerations:

Process Safety: The reduction of dinitro compounds is a highly exothermic reaction. Proper heat management is crucial to prevent runaway reactions. This involves the use of jacketed reactors with efficient cooling systems and careful control of reagent addition rates. mt.com A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.

Reactor Design and Material: The choice of reactor material is important, especially when using corrosive reagents like acids. Glass-lined or stainless steel reactors are commonly used. appluslaboratories.com The reactor design should also ensure efficient mixing to facilitate mass and heat transfer, which is critical for consistent product quality. visimix.com

Process Optimization and Control: Key process parameters such as temperature, pressure, pH, and reaction time must be carefully monitored and controlled to maximize yield and minimize impurities. Process Analytical Technology (PAT) can be employed for real-time monitoring and control. mt.com

Downstream Processing: The isolation and purification of the final product are critical steps. This may involve filtration to remove the catalyst, extraction, crystallization, and drying. The choice of crystallization solvent is important for obtaining the desired crystal form and purity.

Regulatory Compliance: The manufacturing process must comply with relevant environmental, health, and safety regulations. For pharmaceutical applications, production must adhere to Good Manufacturing Practices (GMP). appluslaboratories.com

The following table outlines key considerations for the industrial scale-up of this compound synthesis.

ParameterLaboratory ScaleIndustrial ScaleConsiderations for Scale-Up
Reaction Vessel Glass flaskJacketed, glass-lined, or stainless steel reactor. appluslaboratories.comHeat transfer, mixing efficiency, material compatibility. visimix.com
Heat Management Heating mantle, ice bathReactor cooling/heating jacket, controlled addition of reagents.Exotherm control is critical to prevent runaway reactions. mt.com
Reagent Handling Manual additionAutomated dosing systems.Safe handling of hazardous materials, precise control of stoichiometry.
Process Control Manual monitoringAutomated control systems (e.g., PLC, DCS), PAT. mt.comConsistency, reproducibility, and safety.
Product Isolation Filtration, evaporationCentrifugation, filtration, industrial dryers. appluslaboratories.comEfficiency of separation, solvent recovery, product handling.
Waste Management Small-scale disposalIndustrial waste treatment and disposal protocols.Environmental regulations, cost of disposal.

Reactivity and Mechanistic Investigations of 4,5 Diamino 2 Fluorobenzonitrile

Reactivity of the Amino Functionalities in 4,5-Diamino-2-fluorobenzonitrile

The two amino groups on the aromatic ring are primary nucleophilic centers. Their reactivity is characteristic of aromatic amines, participating in a variety of substitution and condensation reactions. The electronic environment of the ring, influenced by the electron-withdrawing nitrile and fluorine groups, modulates the reactivity of these amines.

Acylation and Alkylation Reactions

The primary amino groups of this compound readily undergo acylation and alkylation. Acylation, typically with acyl chlorides or anhydrides, proceeds smoothly to form the corresponding amides. The reaction can be mono- or di-acylated depending on the stoichiometry of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the acid byproduct.

Alkylation of the amino groups is also feasible but can be more challenging to control, with the potential for over-alkylation to form secondary and tertiary amines.

Table 1: Representative Acylation and Alkylation Reactions

Reactant Reagent Conditions Product
This compound Acetyl Chloride Pyridine, 0°C to RT 4-Acetamido-5-amino-2-fluorobenzonitrile / 4,5-Diacetamido-2-fluorobenzonitrile
This compound Benzoyl Chloride Triethylamine, DCM 4-Amino-5-benzamido-2-fluorobenzonitrile / 4,5-Dibenzamido-2-fluorobenzonitrile

Condensation Reactions with Carbonyl Compounds

The ortho-diamine arrangement of this compound makes it an ideal substrate for condensation reactions with carbonyl compounds, particularly aldehydes and carboxylic acids. The initial step is the formation of a Schiff base (imine) by the reaction of one amino group with the carbonyl carbon. This is often followed by a rapid intramolecular cyclization and dehydration to form a stable heterocyclic system, most notably a benzimidazole (B57391) ring. nih.govorganic-chemistry.orgnih.gov This transformation is a cornerstone of heterocyclic chemistry, providing a route to a wide array of biologically active molecules. nih.gov

The reaction with a carboxylic acid, known as the Phillips condensation, typically requires heat, while condensation with an aldehyde can often proceed under milder conditions. nih.gov The use of a cobalt catalyst has been shown to facilitate the synthesis of 2-substituted benzimidazoles from aromatic diamines and primary alcohols via a dehydrogenative coupling mechanism. rsc.org

Table 2: Benzimidazole Formation via Condensation-Cyclization

Carbonyl Compound Conditions Product
Formic Acid Reflux in 4M HCl 6-Fluoro-1H-benzimidazole-5-carbonitrile
Aromatic Aldehyde (R-CHO) Ethanol, reflux 2-Aryl-6-fluoro-1H-benzimidazole-5-carbonitrile

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄. organic-chemistry.orgbyjus.com These diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

For this compound, selective mono-diazotization or di-diazotization could potentially be achieved by controlling the reaction conditions. The resulting diazonium salt can then undergo various transformations, such as the Sandmeyer reaction (using copper(I) salts) or the Schiemann reaction (for fluorination). organic-chemistry.orgmasterorganicchemistry.com

Table 3: Potential Products from Diazotization of this compound

Reaction Name Reagents Functional Group Replacement Potential Product (from mono-diazotization)
Sandmeyer CuCl / HCl -NH₂ → -Cl 4-Amino-5-chloro-2-fluorobenzonitrile
Sandmeyer CuBr / HBr -NH₂ → -Br 4-Amino-5-bromo-2-fluorobenzonitrile
Sandmeyer CuCN / KCN -NH₂ → -CN 4-Amino-2-fluoro-1,5-dicyanobenzene
Schiemann 1. HBF₄ 2. Heat -NH₂ → -F 4-Amino-2,5-difluorobenzonitrile

Reactivity of the Nitrile Group in this compound

The nitrile (cyano) group is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. Its reactivity is central to the synthetic utility of the parent molecule, allowing for its conversion into other important functional groups or for its participation in ring-forming reactions. google.com

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds through an intermediate carboxamide. For instance, hydrolysis of 2-fluorobenzonitrile (B118710) is a known route to 2-fluorobenzoic acid or 2-fluorobenzamide. google.com Similarly, the nitrile group in the title compound can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to the corresponding primary amide. The choice of reagents and reaction conditions dictates the final product. Catalytic systems, for example using ruthenium complexes, have been developed for the selective hydration of nitriles to amides. rug.nl

Table 4: Hydrolysis and Amidation of the Nitrile Group

Reaction Conditions Product
Partial Hydrolysis (Amidation) H₂SO₄ (conc.), controlled temp. 4,5-Diamino-2-fluorobenzamide

Cyclization Reactions involving the Nitrile Group

The juxtaposition of amino and nitrile groups on the aromatic ring facilitates various cyclization reactions to form nitrogen-containing heterocycles. These reactions are often promoted by activating the nitrile group with acid, which increases its electrophilicity via protonation of the nitrogen atom. clockss.org

One of the most significant applications of this reactivity pattern is the synthesis of substituted benzimidazoles, as detailed in section 3.1.2. In these cases, the cyclization occurs between the two amino groups and an external one-carbon unit.

However, direct participation of the nitrile carbon in cyclization is also a key pathway. The reaction of an o-amino benzonitrile (B105546) with various reagents can lead to the formation of fused pyrimidine (B1678525) rings and other heterocyclic systems. For example, reaction with other nitriles or reagents like guanidine (B92328) can lead to the formation of fused amino-substituted heterocycles, which are important pharmacophores.

Influence of the Fluorine Atom on Reaction Pathways

The fluorine atom at the C-2 position exerts a significant influence on the reactivity of this compound, primarily through its strong inductive electron-withdrawing effect. This effect plays a crucial role in directing the course of nucleophilic aromatic substitution reactions and can have stereochemical implications in certain transformations.

Role of Fluorine in Directing Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is a key player in activating the aromatic ring of this compound towards nucleophilic attack, a characteristic feature of SNAr reactions. masterorganicchemistry.com The high electronegativity of fluorine polarizes the C-F bond, creating a significant partial positive charge on the carbon atom to which it is attached (the ipso-carbon). This electron deficiency at the C-2 position makes it the most likely site for attack by a nucleophile.

The general mechanism for SNAr involves a two-step addition-elimination process. The first step, which is typically rate-determining, is the attack of the nucleophile on the electron-deficient carbon atom to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the leaving group, in this case, the fluoride (B91410) ion, to restore the aromaticity of the ring.

In the case of this compound, the presence of the electron-withdrawing nitrile group (-CN) ortho to the fluorine atom further enhances the electrophilicity of the C-2 carbon. This ortho-cyano group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy for the nucleophilic attack.

Conversely, the two amino groups (-NH2) at the C-4 and C-5 positions are strong electron-donating groups through resonance. These groups increase the electron density of the aromatic ring, which generally deactivates it towards nucleophilic attack. libretexts.org The amino group at C-4 is para to the fluorine atom, and its electron-donating effect would be most pronounced at the C-1 and C-3 positions, but it also somewhat counteracts the electron-withdrawing effects of the fluorine and nitrile groups. The amino group at C-5 is meta to the fluorine and its deactivating influence on the C-2 position is less direct.

Therefore, the reactivity of this compound in SNAr reactions is a result of the balance between the activating effects of the fluorine and nitrile groups and the deactivating effects of the amino groups. It is anticipated that strong nucleophiles would be required to effect substitution of the fluorine atom.

Research on related polyfluorinated aromatic compounds has consistently shown that fluorine is an excellent leaving group in SNAr reactions, often being more readily displaced than other halogens. nih.gov For instance, in the reactions of hexafluorobenzene, the substitution of a fluorine atom is a common outcome. nih.gov Studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have also demonstrated the facile nucleophilic aromatic substitution of the fluorine atom. beilstein-journals.org While the electronic environment of this compound is different due to the presence of amino groups, the fundamental principle of fluorine acting as a good leaving group in activated systems remains relevant.

The regioselectivity of SNAr on polysubstituted benzenes is often predictable. In compounds with multiple activating groups, the position of nucleophilic attack is directed by the group that most effectively stabilizes the Meisenheimer complex. For this compound, the combined electron-withdrawing power of the ortho-nitrile and the fluorine atom makes the C-2 position the most probable site for nucleophilic substitution.

Table 1: Predicted Reactivity of this compound in SNAr

SubstituentPositionElectronic EffectInfluence on SNAr at C-2
Fluorine2Strong inductive withdrawal (-I)Activating, Good leaving group
Nitrile1Strong inductive (-I) and resonance (-M) withdrawalActivating, Stabilizes Meisenheimer complex
Amino4Strong resonance donation (+M)Deactivating
Amino5Strong resonance donation (+M)Deactivating

Stereochemical Implications of Fluorine Substitution

The presence of a fluorine atom can have significant stereochemical consequences in reactions that create a new stereocenter. While there is no direct literature on the stereochemical implications of the fluorine atom in reactions of this compound, principles from related systems can be applied.

If a chiral nucleophile were to react with this compound via an SNAr mechanism, the resulting product would be chiral. The stereochemical outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Furthermore, the fluorine atom, being relatively small, is not expected to exert a significant steric hindrance that would favor the formation of one diastereomer over another in reactions where a new stereocenter is formed elsewhere in the molecule. However, its electronic influence could play a role in directing the stereochemical course of a reaction. For instance, in reactions involving the amino groups, the fluorine atom could influence the conformation of the molecule through intramolecular hydrogen bonding or other non-covalent interactions, which in turn could affect the stereoselectivity of a reaction at a remote site.

In the broader context of fluorinated organic compounds, the stereoselective synthesis of molecules containing fluorine is an active area of research. For example, the development of catalytic atroposelective methods for the synthesis of axially chiral benzonitriles has been reported, where chirality is controlled during the formation of the nitrile group. nih.gov While not directly involving the substitution of fluorine, these studies highlight the importance of controlling stereochemistry in complex aromatic systems.

The synthesis of chiral α-fluoroalkyl-α-amino acids is another area where the stereochemical influence of fluorine is paramount. nih.gov These studies often involve stereoselective fluorination reactions or the use of chiral auxiliaries to control the stereochemical outcome.

In the absence of specific experimental data for this compound, any discussion on the stereochemical implications of its fluorine atom remains speculative. However, based on general principles, it can be concluded that the fluorine atom's electronic properties are more likely to influence the stereochemical outcome of reactions than its steric bulk.

Derivatization and Structural Modifications of 4,5 Diamino 2 Fluorobenzonitrile

Synthesis of Novel Heterocyclic Systems Incorporating the 4,5-Diamino-2-fluorobenzonitrile Moiety

The adjacent amino groups on the this compound ring are ideally positioned for condensation reactions with various electrophiles to construct fused heterocyclic rings. This has been a primary strategy for synthesizing novel compounds with potential applications in medicinal chemistry and materials science.

Quinazolines and their oxidized counterparts, quinazolinones, are significant classes of nitrogen-containing heterocycles. The synthesis of 2,4-diaminoquinazoline derivatives can be achieved through the cyclocondensation of intermediates derived from 5-amino-2-fluorobenzonitrile (B1271941) with guanidine (B92328) carbonate. umich.edu In a specific synthetic pathway, 5-amino-2-fluorobenzonitrile is first acylated with chloroacetyl chloride, followed by reaction with substituted phenols, and finally, cyclization with guanidine carbonate under microwave irradiation to yield the desired 2,4-diaminoquinazoline derivatives. umich.edu

Quinazolinone synthesis often involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon. nih.govresearchgate.net A common method is the reaction with formamide (B127407) or the initial formation of a benzoxazinone (B8607429) intermediate, which is then converted to the quinazolinone. nih.govresearchgate.netptfarm.pl Microwave-assisted synthesis has also been employed to produce quinazoline (B50416) derivatives efficiently. nih.gov

Table 1: Synthesis of 2,4-Diaminoquinazoline Derivatives

Starting MaterialReagents and ConditionsProductReference
5-amino-2-fluorobenzonitrile1. ClCH₂COCl, NaHCO₃, CH₃COCH₃ 2. Substituted phenol, K₂CO₃, DMF 3. Guanidine carbonate, DIPEA, DMF, MW2,4-diaminoquinazoline derivatives umich.edu

The synthesis of 3-amino-1,2-benzisoxazoles can be accomplished using 2-fluorobenzonitrile (B118710) as a starting material. sigmaaldrich.comsigmaaldrich.com This suggests that derivatives of this compound could potentially undergo similar transformations, although specific examples starting directly from the diamino compound are not prevalent in the reviewed literature. The reaction typically involves the displacement of the fluorine atom and cyclization involving the nitrile group.

Benzoxazine (B1645224) monomers are generally synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. researchgate.netmdpi.comresearchgate.netmdpi.com The synthesis of benzoxazine structures from this compound would require a multi-step approach, likely involving the transformation of one of the amino groups into a hydroxyl group or using a di-phenol derivative in the reaction. High yields of fluorinated benzoxazine monomers have been achieved under controlled pH conditions. researchgate.net

Triazines: 1,2,4-Triazine derivatives can be synthesized from 3-amino-5-aryl-1,2,4-triazines, which are then elaborated through reactions like bromination followed by Suzuki cross-coupling. nih.gov The synthesis of 2,4-diamino-1,3,5-triazines has been achieved through the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green chemistry approach. researchgate.netrsc.org

Imidazoles: The synthesis of imidazole (B134444) derivatives, specifically 2,4,5-trisubstituted imidazoles, often involves a multi-component reaction between an aldehyde, a 1,2-dicarbonyl compound like benzil, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate. researchgate.netresearchgate.net The vicinal diamines of this compound can react with aldehydes or their bisulfite adducts to form fused imidazole rings, known as benzimidazoles. nih.gov

Purines: Purines, which consist of a fused pyrimidine (B1678525) and imidazole ring, can be synthesized from 4,5-diaminopyrimidine (B145471) precursors by reacting them with aldehydes. researchgate.net The synthesis of purine (B94841) derivatives can also be achieved through various chemical modifications of the purine nucleus, including reactions like halogenation, amination, and coupling reactions. researchgate.net A method for synthesizing 8-substituted purine derivatives involves a Suzuki-Miyaura reaction on an 8-bromopurine intermediate. mdpi.com Given that this compound is an ortho-diaminobenzene derivative, it can serve as a precursor for benzimidazole (B57391) synthesis, which is a core component of certain purine analogue structures.

Functionalization at the Amino Positions

The two amino groups of this compound are nucleophilic and can readily undergo various functionalization reactions. A key reaction is acylation, as demonstrated by the reaction with chloroacetyl chloride in the synthesis of quinazoline derivatives. umich.edu This step introduces a reactive handle that can be used for subsequent cyclization or substitution reactions. Other potential functionalizations, though not explicitly detailed for this specific molecule in the provided context, would include alkylation, arylation, and formation of Schiff bases through condensation with aldehydes or ketones.

Modifications of the Benzonitrile (B105546) Framework

The benzonitrile framework of this compound offers multiple sites for modification: the nitrile group, the fluorine atom, and the aromatic ring itself.

Nitrile Group: The cyano (C≡N) group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions. For instance, the synthesis of tetrazole derivatives from 2-fluorobenzonitrile highlights a reaction pathway involving the nitrile group. sigmaaldrich.comsigmaaldrich.com

Fluorine Atom: The fluorine atom is an important substituent that influences the molecule's properties. It can be substituted through nucleophilic aromatic substitution reactions. The synthesis of 4-fluorobenzonitrile (B33359) from 4-chlorobenzonitrile (B146240) using potassium fluoride (B91410) demonstrates a typical halogen exchange reaction. researchgate.net In the context of this compound, the fluorine atom is activated towards displacement by the electron-withdrawing nitrile group.

Table 2: Summary of Potential Derivatization Reactions

Functional GroupReaction TypePotential ProductsReference
Amino GroupsCyclocondensationQuinazolines, Imidazoles, etc. umich.edunih.gov
AcylationAmide intermediates umich.edu
Nitrile GroupCycloadditionTetrazoles sigmaaldrich.comsigmaaldrich.com
Fluorine AtomNucleophilic Aromatic SubstitutionSubstituted benzonitriles researchgate.net

Applications of 4,5 Diamino 2 Fluorobenzonitrile in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the 4,5-Diamino-2-fluorobenzonitrile scaffold makes it an invaluable intermediate for the synthesis of intricate organic molecules. Its utility is particularly evident in the construction of fluorinated heterocyclic systems and functionalized aromatic frameworks.

Synthesis of Fluorinated Heterocyclic Building Blocks

The presence of fluorine in organic molecules often imparts desirable properties such as enhanced metabolic stability and increased binding affinity, making fluorinated heterocycles highly sought after in medicinal chemistry and materials science. researchgate.net The synthesis of these compounds can be streamlined by employing fluorinated building blocks like this compound. researchgate.net The vicinal diamino groups can readily undergo condensation reactions with various electrophiles to form a range of heterocyclic rings. For instance, reaction with dicarbonyl compounds can lead to the formation of fluorinated quinoxalines, while treatment with phosgene (B1210022) or its equivalents can yield fluorinated benzimidazolones. The nitrile group can also participate in cyclization reactions or be converted to other functional groups, further expanding the diversity of accessible heterocyclic structures.

Preparation of Functionalized Aromatic Scaffolds

Beyond the synthesis of heterocycles, this compound serves as a versatile platform for the creation of highly functionalized aromatic scaffolds. The amino and nitrile groups can be selectively modified to introduce a variety of substituents, leading to a diverse array of molecular structures. mdpi.com The amino groups can be acylated, alkylated, or diazotized, allowing for the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The nitrile group is also a valuable handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other possibilities. researchgate.net This versatility allows for the systematic and rational design of complex molecules with tailored properties. The ability to create diverse and derivatizable scaffolds is a growing theme in chemistry, enabling the construction of functional molecules for a wide range of applications. mdpi.com

Contributions to Ligand Design in Catalysis

The development of novel ligands is a cornerstone of modern catalysis. The unique electronic and steric properties of this compound make it an attractive starting material for the design of specialized ligands for both enantioselective and organometallic catalysis.

Development of Chiral Ligands for Enantioselective Catalysis

Enantioselective catalysis, which involves the use of chiral catalysts to produce one enantiomer of a chiral product in excess, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The synthesis of effective chiral ligands is crucial for the success of this field. nih.govutexas.edu this compound can be used as a scaffold to construct chiral ligands by introducing chiral auxiliaries onto the amino groups or by incorporating the entire molecule into a larger chiral framework.

The presence of the fluorine atom can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex. nih.gov The development of new chiral ligands is often an empirical process, but the use of well-defined building blocks like this compound can facilitate a more rational design approach. utexas.edu Research in this area has led to the development of highly effective catalysts for a variety of asymmetric transformations, including Henry reactions and aldol (B89426) reactions. nih.govnih.gov

Utility in Organometallic Catalysis

In organometallic catalysis, ligands play a critical role in stabilizing the metal center and modulating its reactivity. nih.gov The diamino functionality of this compound allows it to act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the amino groups. The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group and the fluorine atom, can have a significant impact on the catalytic performance of the resulting organometallic complex.

For example, dinuclear nickel(II) complexes with 2,5-diamino-1,4-benzoquinonediimine ligands have been studied as precatalysts for the polymerization of styrene. nih.gov The electronic and steric properties of the substituents on the ligand were found to influence the catalytic activity. nih.gov The development of transition-metal-based complexes and catalysts for reactions such as hydrodefluorination is an active area of research. nih.gov

Computational and Theoretical Investigations of 4,5 Diamino 2 Fluorobenzonitrile and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

For 4,5-Diamino-2-fluorobenzonitrile, DFT calculations can be employed to optimize the ground-state molecular geometry. nih.gov Such studies often use basis sets like 6-311++G(d,p) to achieve a high level of accuracy. researchgate.net The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. Analysis of the electronic properties often includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which identifies the electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the amino groups and the nitrogen of the nitrile group are expected to be electron-rich (nucleophilic) sites, while the fluorinated aromatic ring will have electron-deficient (electrophilic) character. This information is vital for predicting how the molecule will interact with biological targets or other reactants.

Table 1: Predicted Physicochemical and Electronic Properties of this compound This table presents theoretical data calculated using computational models and is for illustrative purposes.

Property Predicted Value Significance
Molecular Formula C₇H₆FN₃ Basic compositional information. uni.lu
Monoisotopic Mass 151.05458 Da Precise mass used in mass spectrometry. uni.lu
XlogP (predicted) 0.4 Indicates the molecule's hydrophobicity, relevant for pharmacokinetic predictions. uni.lu
Hydrogen Bond Donors 2 The two amino groups can donate hydrogen bonds, crucial for receptor binding.
Hydrogen Bond Acceptors 3 The two amino nitrogens and the nitrile nitrogen can accept hydrogen bonds.
HOMO-LUMO Gap (Value would be calculated) A smaller gap suggests higher reactivity.
Dipole Moment (Value would be calculated) Indicates the overall polarity of the molecule, influencing solubility and interactions.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of potential inhibitors. nih.gov

For derivatives of this compound, molecular docking studies would be conducted to evaluate their potential to inhibit specific therapeutic targets, such as kinases, proteases, or other enzymes implicated in disease. The process involves:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structures of the this compound derivatives and optimizing their geometries.

Docking Simulation: Using software like AutoDock or Glide, the ligands are placed into the active site of the receptor, and various conformations are sampled. nih.govmdpi.com

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. nih.gov

These studies can reveal which derivatives are most likely to be active and how modifications to the core structure affect binding. For instance, adding different substituents to the amino groups or the aromatic ring could lead to enhanced interactions with the target protein, resulting in higher potency.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives This table is a hypothetical representation of docking results to illustrate the data obtained from such a study.

Derivative Target Protein Docking Score (kcal/mol) Key Interacting Residues
Compound A Kinase X -9.5 Lys72, Glu91, Leu144
Compound B Protease Y -8.2 Asp25, Gly27, Ile50
Compound C Kinase X -7.8 Lys72, Met90

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational flexibility of both the ligand and the receptor. nih.gov

An MD simulation for a complex of a this compound derivative and its target protein would typically be performed for a duration of nanoseconds. nih.govnih.gov The simulation helps to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, one can determine if the ligand remains stably bound in the active site. researchgate.net

Analyze Dynamic Interactions: MD simulations reveal how interactions like hydrogen bonds evolve over time—whether they are stable, transient, or intermittent. mdpi.com

Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are not always apparent in rigid docking studies. rsc.org

Calculate Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities. nih.gov

These simulations are crucial for validating docking results and for gaining a deeper understanding of the physical basis for a ligand's affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, plays a vital role in defining these relationships. nih.gov

For a series of this compound derivatives, a QSAR study would involve:

Data Set Assembly: A set of derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the observed biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. rsc.org For example, the model might reveal that increasing the hydrogen bond donating capacity and incorporating a specific substituent at one of the amino positions leads to a significant increase in activity. This information allows medicinal chemists to focus their synthetic efforts on compounds with the highest probability of success. nih.gov

Analytical and Spectroscopic Characterization Methods for 4,5 Diamino 2 Fluorobenzonitrile and Its Synthetic Intermediates

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of 4,5-Diamino-2-fluorobenzonitrile and its intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be utilized for complete structural verification.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the adjacent fluorine atom. The amino (-NH₂) protons typically appear as broad singlets.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, including the nitrile carbon and the carbons of the benzene (B151609) ring.

¹⁹F NMR: Fluorine NMR is crucial for confirming the presence and chemical environment of the fluorine atom on the aromatic ring.

Synthetic intermediates like 2-fluorobenzonitrile (B118710) and 4-fluorobenzonitrile (B33359) are also characterized by NMR. chemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum of 2-fluorobenzonitrile in CDCl₃ shows complex signals in the aromatic region between 7.24 ppm and 7.66 ppm. chemicalbook.com Similarly, the spectrum for 4-fluorobenzonitrile displays two sets of signals, a doublet of doublets at approximately 7.68 ppm and 7.19 ppm, demonstrating the coupling between the protons and the fluorine atom. chemicalbook.com Two-dimensional NMR techniques, such as COSY, are often used to establish spin-spin connectivities and facilitate the assignment of hyperfine shifted signals in more complex molecules. marquette.edu

Compound NameNucleusSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Fluorobenzonitrile ¹HCDCl₃7.66 (A), 7.64 (B), 7.31 (C), 7.24 (D)
4-Fluorobenzonitrile ¹H-A: 7.683, B: 7.187; J(A,B)=9.1 Hz, J(A,F-19)=5.1 Hz, J(B,F-19)=8.2 Hz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching: The two amino groups (-NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position of these bands can indicate the presence of hydrogen bonding. nih.gov

C≡N Stretching: The nitrile group (-C≡N) has a sharp, characteristic absorption band around 2220-2260 cm⁻¹.

C-F Stretching: The carbon-fluorine bond will have a strong absorption band in the fingerprint region, typically between 1000-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring are also expected.

In related diamino compounds, such as 2,5-diamino-3,6-dichloro-1,4-benzoquinone, the N-H stretching frequencies provide evidence of intermolecular hydrogen bonding. nih.gov

Functional GroupExpected Absorption Range (cm⁻¹)
Amino (N-H Stretch)3300 - 3500
Nitrile (C≡N Stretch)2220 - 2260
Aromatic C=C Bending1450 - 1600
Carbon-Fluorine (C-F Stretch)1000 - 1400

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆FN₃), the monoisotopic mass is 151.05458 Da. uni.luusbio.net High-resolution mass spectrometry (HRMS) can confirm this exact mass.

Predicted mass spectrometry data shows the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu This information is critical for identifying the compound in complex mixtures, often in conjunction with liquid chromatography (LC-MS).

AdductPredicted m/z
[M+H]⁺152.06186
[M+Na]⁺174.04380
[M+K]⁺190.01774
[M+NH₄]⁺169.08840
[M-H]⁻150.04730

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for analyzing the purity of non-volatile and thermally sensitive compounds like this compound.

Mode: Reverse-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com For applications where the analyte is to be analyzed by mass spectrometry (LC-MS), a volatile buffer like formic acid is preferred. sielc.com

Detection: A UV detector is commonly used, as the aromatic nature of the compound allows for strong absorption of UV light.

Studies on related diamino compounds demonstrate the effectiveness of HPLC for purity analysis. For example, the purity of 3,5-diamino-2,4,6-trinitrochlorobenzene was determined by HPLC to be 97.09% without purification and up to 99.8% after recrystallization. energetic-materials.org.cn This highlights the capability of HPLC to accurately assess the purity of complex aromatic amines. The method is also scalable and can be adapted for preparative separation to isolate high-purity material. sielc.com

TechniqueStationary PhaseTypical Mobile PhaseApplication
RP-HPLC C18 or other nonpolar phaseAcetonitrile / Water with Formic or Phosphoric AcidPurity Assessment, Isolation
UPLC Sub-2 µm particlesAcetonitrile / Water with Formic AcidFast Purity Analysis

Q & A

Basic Question: What are the standard characterization techniques for verifying the structure of 4,5-Diamino-2-fluorobenzonitrile?

Answer:
To confirm the structure of this compound, employ the following methodologies:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify the positions of fluorine, amino groups, and nitrile. Fluorine substitution induces distinct splitting patterns in aromatic protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected C7H5F2N3C_7H_5F_2N_3, theoretical 177.04 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR): Detect nitrile (C≡N stretch ~2220 cm1^{-1}) and amino (N-H stretches ~3300-3500 cm1^{-1}) functional groups.
  • Elemental Analysis: Validate C, H, N, and F percentages (±0.3% tolerance).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.